molecular formula C22H23NO6 B11153967 1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-proline

1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-proline

Cat. No.: B11153967
M. Wt: 397.4 g/mol
InChI Key: UYXRPVYJRIEHMN-QGZVFWFLSA-N
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Description

1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-proline is a complex organic compound with a unique structure that combines a furochromenone moiety with a proline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-proline typically involves multiple steps:

    Formation of the furochromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone structure.

    Introduction of the trimethyl groups: Methylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the propanoyl group: This can be achieved through acylation reactions using propanoyl chloride in the presence of a base.

    Coupling with D-proline: The final step involves coupling the furochromenone derivative with D-proline using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the proline moiety or the furochromenone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-proline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-proline involves its interaction with specific molecular targets and pathways. The furochromenone core may interact with enzymes or receptors, modulating their activity. The proline moiety could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-proline is unique due to its combination of a furochromenone core with a proline derivative, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

(2R)-1-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H23NO6/c1-11-13(3)28-18-10-19-16(9-15(11)18)12(2)14(22(27)29-19)6-7-20(24)23-8-4-5-17(23)21(25)26/h9-10,17H,4-8H2,1-3H3,(H,25,26)/t17-/m1/s1

InChI Key

UYXRPVYJRIEHMN-QGZVFWFLSA-N

Isomeric SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC[C@@H]4C(=O)O)C)C

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCCC4C(=O)O)C)C

Origin of Product

United States

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